molecular formula C9H6F3IO2 B8151670 5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid

5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid

Cat. No.: B8151670
M. Wt: 330.04 g/mol
InChI Key: CHKAVLMEPLZHHC-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to a benzoic acid core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alkanes and alcohols.

Scientific Research Applications

5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its distribution and persistence in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid is unique due to the combination of iodine, methyl, and trifluoromethyl groups on the benzoic acid core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Biological Activity

5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural features, particularly the incorporation of iodine and trifluoromethyl groups, confer distinctive biological activities that are being explored for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3I O2, with a molecular weight of approximately 327.042 g/mol. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methyl) substituents influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through interactions with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which influences the compound's distribution and persistence within biological systems. This compound may interact with enzymes or receptors, modulating their activity through both covalent and non-covalent interactions .

Anticancer Potential

Research indicates that halogenated benzoic acids, including this compound, may exhibit anticancer properties. For instance, related compounds have been identified as intermediates in the synthesis of diphenylamines, which are known for their anticancer activity . The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can significantly affect the pharmacokinetics of co-administered drugs.

Case Studies and Research Findings

  • Case Study on COX Inhibition :
    A study examining the interaction of halogenated benzoic acids with cyclooxygenase (COX) enzymes demonstrated that these compounds can serve as effective inhibitors. The structural characteristics of this compound allow it to bind effectively to the COX active site, potentially leading to anti-inflammatory effects .
  • Synthesis and Biological Evaluation :
    Research focused on synthesizing derivatives of this compound has revealed promising biological activities. For example, compounds synthesized from this precursor were evaluated for their ability to inhibit tumor growth in vitro and in vivo models, showcasing significant efficacy against various cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC10H8F3IO2Anticancer properties; enzyme inhibition
5-Bromo-3,4-difluoro-2-(4-iodo-2-methylphenylamino)benzoic acidC11H8F5I N1O2Anticancer agent; used as an intermediate
5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acidC11H9F3I O3Potential interactions with cytochrome P450 enzymes

Properties

IUPAC Name

5-iodo-4-methyl-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c1-4-2-6(9(10,11)12)5(8(14)15)3-7(4)13/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKAVLMEPLZHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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